Nidufexor

Vue d'ensemble

Description

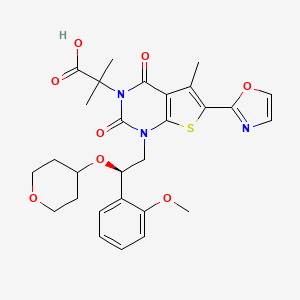

Nidufexor est un composé chimique qui agit comme un agoniste partiel du récepteur X de farnésyle (FXR). Il a été étudié pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que la néphropathie diabétique et la stéatose hépatique non alcoolique . Le composé est connu pour sa capacité à moduler le FXR, qui joue un rôle crucial dans la régulation des acides biliaires, le métabolisme des lipides et l'inflammation .

Applications De Recherche Scientifique

Chemistry: As a modulator of FXR, Nidufexor is used in research to understand the role of FXR in various biochemical pathways.

Biology: this compound’s effects on lipid metabolism and inflammation make it a valuable tool in studying metabolic diseases and inflammatory conditions.

Medicine: This compound has shown promise in treating conditions such as diabetic nephropathy and nonalcoholic steatohepatitis, making it a potential therapeutic agent

Industry: The compound’s ability to modulate FXR could have applications in developing new drugs and therapies for metabolic and inflammatory diseases.

Mécanisme D'action

Target of Action

Nidufexor, also known as LMB763, is a drug that acts as a partial agonist of the Farnesoid X receptor (FXR) . FXR is a bile acid-activated nuclear receptor highly expressed in the liver, gall bladder, intestines, and kidney . It plays a crucial role in regulating bile acid production, conjugation, and transport .

Mode of Action

This compound interacts with its primary target, FXR, by exerting partial agonistic activity . This interaction leads to FXR-dependent gene modulation . The FXR agonists, including this compound, reduce lipid accumulation in the liver, hepatocellular inflammation, hepatic injury, and fibrosis .

Biochemical Pathways

Upon activation, FXR initiates homeostatic responses to control bile acid levels by inducing genes involved in bile acid efflux, conjugation, and transport . This process involves the release of a naturally occurring hormone, fibroblast growth factor 19 (FGF19; rodent ortholog FGF15), from enterocytes in response to physiological FXR activation .

Result of Action

This compound addresses fibrosis, oxidative stress, inflammation, and cell death, thereby potentially improving the management of conditions like diabetic kidney disease . It has shown to reduce lipid accumulation in the liver, hepatocellular inflammation, hepatic injury, and fibrosis .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Nidufexor is a non-bile acid FXR agonist . It interacts with the farnesoid X receptor (FXR), a bile acid-activated nuclear receptor highly expressed in the liver, gall bladder, intestines, and kidney . Upon activation, FXR regulates bile acid production, conjugation, and transport .

Cellular Effects

This compound addresses fibrosis, oxidative stress, inflammation, and cell death, and therefore has the potential to improve the management of diabetic kidney disease . It exerts positive effects on multiple aspects of the disease, including reducing lipid accumulation in the liver, hepatocellular inflammation, hepatic injury, and fibrosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the farnesoid X receptor (FXR). As a partial FXR agonist, it modulates the activity of this receptor, leading to changes in gene expression and enzyme activity . This results in the regulation of bile acid production, conjugation, and transport .

Temporal Effects in Laboratory Settings

It has been shown to have partial FXR agonistic activity in vitro and FXR-dependent gene modulation in vivo .

Dosage Effects in Animal Models

It has been shown to have potent effects in reducing lipid accumulation in the liver and inflammation in animal models of nonalcoholic steatohepatitis .

Metabolic Pathways

This compound is involved in the regulation of bile acid metabolism through its interaction with the farnesoid X receptor (FXR) . FXR, upon activation, initiates homeostatic responses to control bile acid levels by inducing genes involved in bile acid efflux and conjugation .

Transport and Distribution

Given its interaction with the farnesoid X receptor (FXR), it is likely to be distributed in tissues where FXR is highly expressed, such as the liver, gall bladder, intestines, and kidney .

Subcellular Localization

Given its interaction with the farnesoid X receptor (FXR), a nuclear receptor, it is likely to be localized in the nucleus where it can modulate gene expression .

Méthodes De Préparation

La synthèse du Nidufexor implique plusieurs étapes, commençant par la formation d'un noyau tricyclique de dihydrochromenopyrazole. Ce noyau est ensuite modifié par diverses réactions chimiques pour obtenir la structure finale du this compound . La voie de synthèse comprend généralement:

Formation de la structure du noyau: Ceci implique des réactions de cyclisation pour former le noyau tricyclique de dihydrochromenopyrazole.

Modifications des groupes fonctionnels: Divers groupes fonctionnels sont introduits ou modifiés pour obtenir les propriétés chimiques souhaitées.

Purification et isolement: Le composé final est purifié en utilisant des techniques telles que la chromatographie pour assurer une pureté et un rendement élevés.

Les méthodes de production industrielle du this compound impliqueraient probablement une mise à l'échelle de ces voies de synthèse tout en optimisant les conditions de réaction pour maximiser le rendement et minimiser les coûts.

Analyse Des Réactions Chimiques

Le Nidufexor subit plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent en utilisant des agents oxydants.

Réduction: Le contraire de l'oxydation, cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, généralement en utilisant des agents réducteurs.

Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des nucléophiles ou des électrophiles.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés.

4. Applications de la recherche scientifique

Chimie: En tant que modulateur du FXR, le this compound est utilisé dans la recherche pour comprendre le rôle du FXR dans diverses voies biochimiques.

Biologie: Les effets du this compound sur le métabolisme des lipides et l'inflammation en font un outil précieux pour l'étude des maladies métaboliques et des affections inflammatoires.

Médecine: Le this compound s'est avéré prometteur dans le traitement de maladies telles que la néphropathie diabétique et la stéatose hépatique non alcoolique, ce qui en fait un agent thérapeutique potentiel

Industrie: La capacité du composé à moduler le FXR pourrait avoir des applications dans le développement de nouveaux médicaments et thérapies pour les maladies métaboliques et inflammatoires.

5. Mécanisme d'action

Le this compound exerce ses effets en agissant comme un agoniste partiel du récepteur X de farnésyle (FXR). Le FXR est un récepteur nucléaire qui régule l'expression des gènes impliqués dans la production d'acides biliaires, le métabolisme des lipides et l'inflammation . En modulant l'activité du FXR, le this compound peut influencer ces voies biochimiques, conduisant à ses effets thérapeutiques. Les cibles moléculaires et les voies impliquées comprennent les gènes liés au transport et au métabolisme des acides biliaires, à la synthèse des lipides et aux réponses inflammatoires .

Comparaison Avec Des Composés Similaires

Le Nidufexor fait partie d'une classe de composés connus sous le nom d'agonistes du FXR. Des composés similaires incluent:

Acide obéticholique: Un agoniste du FXR dérivé des acides biliaires qui s'est avéré prometteur dans les études cliniques pour le traitement de la stéatose hépatique non alcoolique.

Tropifexor: Un agoniste du FXR non dérivé des acides biliaires qui est actuellement en investigation clinique.

Cilofexor: Un autre agoniste du FXR avec un motif structurel différent de celui du this compound.

Le this compound est unique par son activité agoniste partielle et sa structure chimique spécifique, qui le différencie des autres agonistes du FXR. Sa capacité à moduler l'expression des gènes dépendants du FXR in vivo en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Propriétés

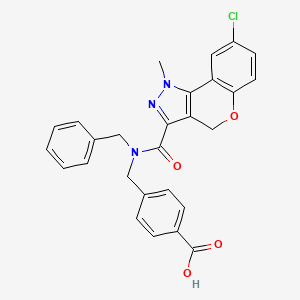

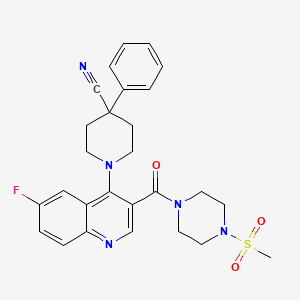

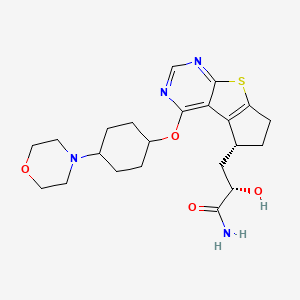

IUPAC Name |

4-[[benzyl-(8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carbonyl)amino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN3O4/c1-30-25-21-13-20(28)11-12-23(21)35-16-22(25)24(29-30)26(32)31(14-17-5-3-2-4-6-17)15-18-7-9-19(10-8-18)27(33)34/h2-13H,14-16H2,1H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTIXGYXBIBOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)N(CC4=CC=CC=C4)CC5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336678 | |

| Record name | Nidufexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1773489-72-7 | |

| Record name | Nidufexor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1773489727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidufexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nidufexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIDUFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1PL0TE6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Nidufexor interact with FXR and what are the downstream effects?

A: this compound acts as a partial agonist of FXR [, , ]. While its exact binding mechanism is not fully elucidated in the provided literature, FXR agonists typically bind to the receptor's ligand-binding domain, inducing a conformational change. This change enables FXR to heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.

Q2: What is the structural characterization of this compound?

A2: Unfortunately, the provided abstracts do not disclose the molecular formula, weight, or spectroscopic data for this compound. Further research in chemical databases or publications focusing on this compound's chemical synthesis would be necessary to obtain this information.

Q3: What makes this compound a promising therapeutic agent compared to other FXR agonists in development for NASH?

A3: While the provided abstracts do not directly compare this compound with other FXR agonists, they highlight several aspects that contribute to its potential:

- Non-bile acid structure: Unlike Obeticholic acid (OCA), a first-generation FXR agonist derived from bile acids, this compound possesses a novel, non-bile acid structure []. This difference may translate into an improved safety and tolerability profile.

- Partial agonistic activity: this compound exhibits partial FXR agonism in vitro [], which could potentially lead to a more balanced activation of FXR signaling and a reduced risk of side effects associated with full FXR agonism.

- Progression to Phase 2 clinical trials: this compound's advancement to Phase 2 clinical trials for NASH [] and diabetic nephropathy highlights its therapeutic potential and supports further investigation of its efficacy and safety in humans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)

![3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide](/img/structure/B609499.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)